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Compound of Interest

Compound Name:
4-(Cyclopentylmethoxy)-1,2-

benzisoxazol-3-amine

CAS No.: 927802-23-1

Cat. No.: B1488370

Get Quote

Executive Summary
The benzisoxazole scaffold, particularly when coupled with a basic amine moiety (e.g.,

piperidine or piperazine), represents a privileged structure in neuropsychiatric drug discovery. It

forms the core of blockbuster antipsychotics like risperidone and paliperidone (targeting D2/5-

HT2A receptors) and is a leading scaffold for multi-target directed ligands (MTDLs) in

Alzheimer’s disease (targeting Acetylcholinesterase and 5-HT4 receptors).

This technical guide provides a rigorous, step-by-step framework for developing high-

confidence pharmacophore models for this chemical class. Unlike generic modeling guides,

this document addresses the specific physicochemical challenges of benzisoxazole amines:

the critical protonation state of the amine, the pi-stacking vectors of the bicyclic core, and the

conformational flexibility of the alkyl linker.

Structural & Mechanistic Grounding
Before initiating computational workflows, the modeler must understand the interaction

dynamics of the scaffold.
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The Benzisoxazole Core[1]
Electronic Character: The 1,2-benzisoxazole ring is an electron-deficient aromatic system.

Pharmacophoric Role: It primarily serves as a Hydrophobic (Hyd) or Aromatic Ring (AR)

feature. In AChE inhibitors, it typically engages in

stacking with tryptophan residues (e.g., Trp286 in the Peripheral Anionic Site).

H-Bonding: The nitrogen at position 2 and oxygen at position 1 can act as weak H-bond

Acceptors (HBA), though this is often secondary to the hydrophobic interaction.

The Amine Moiety[1][2]
Ionization: At physiological pH (7.4), the tertiary amine (often within a piperidine ring) is

protonated.

Pharmacophoric Role: This is the Positive Ionizable (PI) or Positive Charge feature. It is non-

negotiable for binding to the aspartate residues in aminergic GPCRs (e.g., Asp3.32 in D2) or

the catalytic anionic site of AChE.

The Linker
Distance Vector: The alkyl chain length (typically 2–4 carbons) determines selectivity

between receptor subtypes or the ability to span the AChE gorge.

Constraint: Modeling must account for the entropic penalty of the linker. Rigidification

strategies (e.g., introducing unsaturation or rings) often improve affinity.

Pharmacophore Generation Workflow
This workflow integrates Ligand-Based (LB) and Structure-Based (SB) approaches to maximize

enrichment factors.

Diagram: Integrated Modeling Pipeline
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Figure 1: Hybrid pharmacophore generation workflow combining ligand-based statistical

models with structure-based interaction maps.

Protocol Details
Step 1: Dataset Curation & Preparation[1]

Activity Thresholds: Define "Actives" as
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and "Inactives" as

.

Protonation (Critical): You must generate the cationic state of the amine. Use tools like

Schrödinger’s Epik or MOE’s Protonate3D. A neutral amine model will fail to retrieve actives

in virtual screening.

Stereochemistry: If the linker contains chiral centers (e.g., donecopride derivatives),

generate both enantiomers unless the specific active isomer is known.

Step 2: Conformational Sampling
Benzisoxazole amines are flexible. Standard rigid docking fails here.

Method: Use Mixed Monte Carlo / Low Mode (MD) search.

Energy Window: Retain conformers within 10–15 kcal/mol of the global minimum.

RMSD Cutoff: 0.5 Å to ensure diverse sampling of the linker orientation.

Step 3: Hypothesis Generation (HypoGen/HipHop)
Feature Selection:

HBA: Mapped to the benzisoxazole oxygen/nitrogen.

HBD: Only if an amide linker or hydroxyl substituent is present.

PosIon: Mapped to the piperidine nitrogen.

RingArom: Centered on the benzisoxazole and any distal phenyl rings.

Excluded Volumes: Essential to define the steric limits of the binding pocket (e.g., the

narrow gorge of AChE).

Key Pharmacophoric Features & Interaction Map[4]
[5]
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The following diagram illustrates the canonical binding mode of a benzisoxazole-piperidine dual

inhibitor within the Acetylcholinesterase (AChE) active site.

Diagram: The Benzisoxazole-AChE Interaction
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Figure 2: Pharmacophoric mapping of benzisoxazole ligands spanning the Peripheral Anionic

Site (PAS) and Catalytic Anionic Site (CAS) of AChE.

Feature Definitions Table
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Feature Type Chemical Moiety
Geometric
Constraint (Å)

Biological Function

Ring Aromatic (RA) Benzisoxazole Ring
stacking with Trp286

(AChE) or Phe

residues (GPCRs).

Pos. Ionizable (PI)
Protonated Piperidine

N
Sphere

Salt bridge with Asp

(GPCRs) or cation-

with Trp86 (AChE).

Hydrophobic (Hyd) Linker / Cyclohexyl Variable

Spans the enzyme

gorge; entropic gain

via water

displacement.

H-Bond Acceptor Isoxazole O/N Vectorized

Orientation specificity;

often interacts with

backbone NH or water

networks.

Validation Protocols (Self-Validating Systems)
A pharmacophore model is only as good as its predictive power. You must validate using Decoy

Sets.

The Decoy Protocol
Source: Use the DUD-E (Directory of Useful Decoys) generator. Input your active

benzisoxazole ligands to generate 50 decoys per active.

Property Matching: Ensure decoys match actives in Molecular Weight (MW) and LogP but

differ in topology.

Metrics:

Enrichment Factor (EF1%): Should be
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. Indicates the model picks actives in the top 1% of the database.

GH Score (Güner-Henry): A score

indicates a robust model.

ROC AUC: Must be

(0.5 is random guessing).

Experimental Validation (The "Truth" Test)
Once virtual hits are identified, they must be validated in vitro.

Ellman’s Assay: The gold standard for AChE inhibition.

Substrate: Acetylthiocholine iodide (ATCh).

Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

Readout: Absorbance at 412 nm.

Binding Kinetics: Determine if the inhibition is competitive (CAS binder) or non-competitive

(PAS binder) using Lineweaver-Burk plots. Benzisoxazole MTDLs often show mixed-type

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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